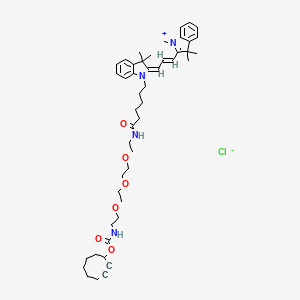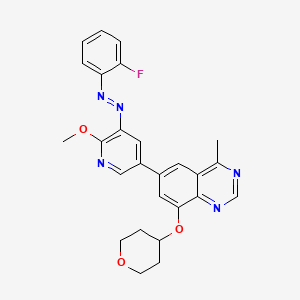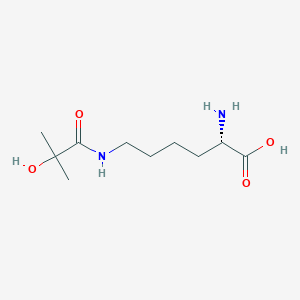
Anticancer agent 168
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 168, also known as compound D16, is an inhibitor of DNA2. It induces apoptosis and cell-cycle arrest predominantly in the S-phase. This compound demonstrates anticancer efficacy and can counteract chemotherapy resistance in cancers harboring mutant p53 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 168 involves multiple steps, including the preparation of heterocyclic thienopyrimidine derivatives. These derivatives are synthesized through various methods, such as cyclization reactions involving appropriate starting materials and reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the preparation of similar compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Anticancer agent 168 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
科学的研究の応用
Anticancer agent 168 has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of DNA2 and its effects on cell-cycle arrest and apoptosis.
Biology: Researchers use this compound to investigate the molecular mechanisms of cancer cell death and the role of DNA2 in cancer progression.
Medicine: this compound is explored for its potential to overcome chemotherapy resistance in cancers with mutant p53.
Industry: It is used in the development of new anticancer drugs and therapies
作用機序
Anticancer agent 168 exerts its effects by inhibiting DNA2, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, triggering apoptosis and cell-cycle arrest in the S-phase. The compound also demonstrates efficacy in overcoming chemotherapy resistance in cancers with mutant p53 .
類似化合物との比較
Similar Compounds
Thienopyrimidine derivatives: These compounds share structural similarities with Anticancer agent 168 and exhibit various biological activities, including anticancer effects.
Microtubule inhibitors: These compounds target microtubules and inhibit their polymerization, leading to cell-cycle arrest and apoptosis.
Uniqueness
This compound is unique due to its specific inhibition of DNA2 and its ability to counteract chemotherapy resistance in cancers with mutant p53. This makes it a promising candidate for the development of new anticancer therapies .
特性
分子式 |
C16H11ClN2O6 |
|---|---|
分子量 |
362.72 g/mol |
IUPAC名 |
7-chloro-1-ethyl-6-(5-nitrofuran-2-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O6/c1-2-18-7-10(16(21)22)15(20)9-5-8(11(17)6-12(9)18)13-3-4-14(25-13)19(23)24/h3-7H,2H2,1H3,(H,21,22) |
InChIキー |
DWXHUDQJCDWIQM-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


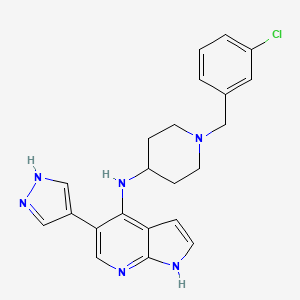
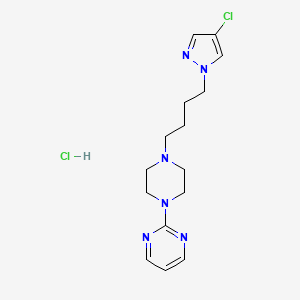
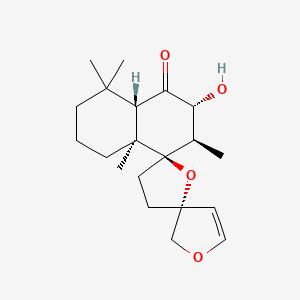
![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
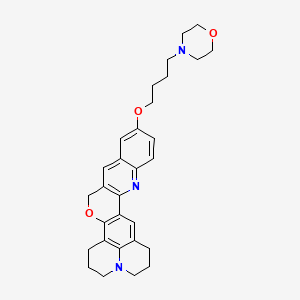

![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
